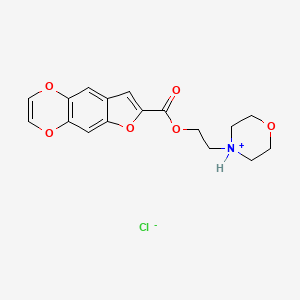

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride

Description

This compound is a fused heterocyclic derivative combining a benzodioxin core with a furan ring system. The molecule features a 2-morpholinoethyl ester group, which enhances its solubility and bioavailability, and is stabilized as a hydrochloride salt for pharmaceutical applications.

Properties

CAS No. |

35685-94-0 |

|---|---|

Molecular Formula |

C17H18ClNO6 |

Molecular Weight |

367.8 g/mol |

IUPAC Name |

2-morpholin-4-ium-4-ylethyl furo[2,3-g][1,4]benzodioxine-7-carboxylate;chloride |

InChI |

InChI=1S/C17H17NO6.ClH/c19-17(23-6-3-18-1-4-20-5-2-18)16-10-12-9-14-15(11-13(12)24-16)22-8-7-21-14;/h7-11H,1-6H2;1H |

InChI Key |

KZVINWURWPMURA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC[NH+]1CCOC(=O)C2=CC3=CC4=C(C=C3O2)OC=CO4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furobenzodioxin ring system, esterification of the carboxylic acid, and introduction of the morpholinoethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

The morpholinoethyl ester group distinguishes it from PF 43(1) compounds, which prioritize carboxylic acid or carbamoyl groups for target engagement.

Bioavailability and Solubility: The hydrochloride salt form improves aqueous solubility compared to free-base analogs. However, PF 43(1) compounds with hydroxybutanoic acid groups may exhibit better tissue penetration due to pH-dependent ionization .

Research Findings and Data Gaps

- Synthetic Challenges : The fused benzodioxin-furan system introduces steric hindrance, complicating derivatization compared to simpler pyrrolo-oxazin systems .

- Toxicity Profiles: No in vivo toxicity data are available for the target compound, whereas PF 43(1) analogs show moderate hepatotoxicity in preclinical models .

Biological Activity

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique chemical structure that combines a furobenzodioxin ring system with a morpholinoethyl ester group. This structural combination is believed to contribute to its diverse biological activities.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Interaction : The compound may inhibit or activate key enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can modulate the activity of various receptors on cell surfaces, which leads to alterations in signaling pathways critical for cell function.

- Gene Expression Alteration : The compound has the potential to influence gene expression related to various physiological processes and disease states.

Antimicrobial Properties

Research has indicated that Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid derivatives exhibit antimicrobial activity against a range of pathogens. Studies have shown effective inhibition of bacterial growth and potential applications in treating infections.

Antiviral Effects

The compound has been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through mechanisms similar to those observed in other antiviral agents.

Anticancer Activity

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid derivatives have demonstrated promising anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways.

Table 1: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria; potential use in treating infections | , |

| Antiviral | May inhibit viral replication; under investigation | , |

| Anticancer | Induces apoptosis; inhibits tumor growth | , |

Case Study: Anticancer Research

In a notable study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid on human cancer cell lines. The study demonstrated that treatment with this compound resulted in significant reduction in cell viability and induced apoptosis through caspase activation pathways. These findings suggest its potential as a lead compound for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.